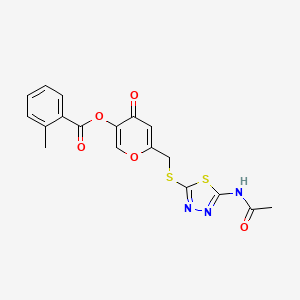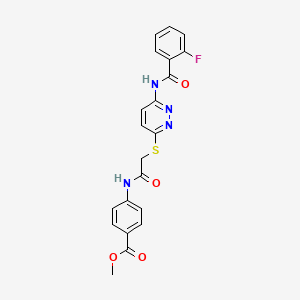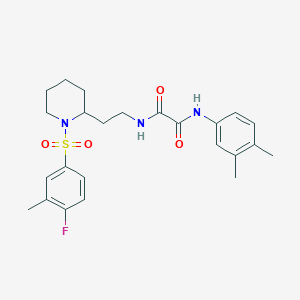
6-(((5-acetamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-methylbenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “6-(((5-acetamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-methylbenzoate” is also known as 2-methylbenzoic acid [6-[[(5-acetamido-1,3,4-thiadiazol-2-yl)thio]methyl]-4-oxo-3-pyranyl] ester .
Chemical Reactions Analysis
Specific information on the chemical reactions involving this compound is not available .Applications De Recherche Scientifique
Anticancer Activity
Compounds structurally related to "6-(((5-acetamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-methylbenzoate" have been explored for their anticancer properties. A novel fluoro-substituted benzo[b]pyran, through a series of synthetic steps, demonstrated anticancer activity against lung, breast, and CNS cancer cell lines at low concentrations, suggesting potential utility in designing anticancer agents (Hammam et al., 2005).
Antioxidant Properties
Studies on pyrazole-acetamide derivatives have highlighted their significant antioxidant activity. The investigation of their coordination complexes with Co(II) and Cu(II) revealed that these compounds exhibit considerable antioxidant capacity, as determined by various in vitro assays. This suggests their potential application in developing antioxidant therapies or compounds (Chkirate et al., 2019).
Insecticidal Assessment
Research involving the synthesis of heterocycles incorporating a thiadiazole moiety and their assessment against the cotton leafworm, Spodoptera littoralis, indicates the potential of these compounds as insecticidal agents. The study outlines a variety of synthesized compounds with promising insecticidal properties, offering a pathway for developing new pesticides (Fadda et al., 2017).
Neurogenic Potential
The exploration of melatonin-based compounds with bioisosteric replacements for the acetamido group, including those with a 1,3,4-thiadiazole structure, has revealed their ability to promote the differentiation of rat neural stem cells into neuronal phenotypes in vitro. This indicates a promising avenue for research into treatments for neurodegenerative diseases or injuries (de la Fuente Revenga et al., 2015).
Antimicrobial Activity
Several studies have demonstrated the antimicrobial potential of compounds containing thiadiazole moieties. For instance, novel synthesis and evaluation of polyfunctionally substituted heterocyclic compounds derived from cyanoacetamide precursors showed significant antitumor and antimicrobial activities, suggesting their utility in developing new antimicrobial agents (Shams et al., 2010).
Mécanisme D'action
Target of action
The compound contains a 1,3,4-thiadiazole moiety, which is a common feature in many biologically active compounds . .
Mode of action
The 1,3,4-thiadiazole moiety has been found to induce cell cycle progression through G1 into S phase in cells . This suggests that the compound might interact with cellular targets involved in cell cycle regulation.
Biochemical pathways
Again, without specific studies, it’s hard to say which biochemical pathways this compound might affect. Compounds with a 1,3,4-thiadiazole moiety have been found to have various biological activities, including anti-inflammatory, antiviral, and anticancer effects .
Result of action
As mentioned above, the 1,3,4-thiadiazole moiety can induce cell cycle progression . This could potentially lead to changes in cell proliferation and other cellular processes.
Safety and Hazards
Propriétés
IUPAC Name |
[6-[(5-acetamido-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 2-methylbenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O5S2/c1-10-5-3-4-6-13(10)16(24)26-15-8-25-12(7-14(15)23)9-27-18-21-20-17(28-18)19-11(2)22/h3-8H,9H2,1-2H3,(H,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJCGVZPCSKYNFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)OC2=COC(=CC2=O)CSC3=NN=C(S3)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[[5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl]-N-(3-methylphenyl)acetamide](/img/structure/B2711121.png)


![3-(4-methylphenyl)-2H-chromeno[2,3-d]pyrimidine-2,5(3H)-dione](/img/structure/B2711124.png)
![Ethyl 6-benzyl-2-(2-(4-chlorophenoxy)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2711125.png)
![1-(3-Bromophenyl)-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2711126.png)
![5-(3,4-Dimethoxyphenyl)-7-ethoxy-2-(5-methyl-2-furyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B2711128.png)
![6,7,8,9-tetrahydro-5H-pyrido[2,3-b]azepine](/img/structure/B2711130.png)
![2-(2-{2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)oxy]ethoxy}ethoxy)-1H-isoindole-1,3(2H)-dione](/img/structure/B2711133.png)



![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-(4-chlorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2711141.png)